Disperse Blue 85

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

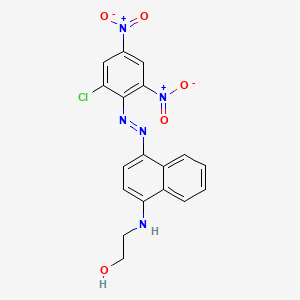

2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMYXIPCBKSDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062891 | |

| Record name | C.I. Disperse Blue 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3177-13-7 | |

| Record name | 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3177-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003177137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 85 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Disperse Blue 85

Contemporary Synthetic Routes for Disperse Blue 85 and Related Anthraquinone Dyes

The synthesis of this compound, a member of the disperse dye class, typically involves a coupling reaction. A primary manufacturing method for this compound (C.I. 11370) entails the diazotization of 2,4-Dinitro-6-chloroaniline followed by coupling with N-hydroxyethyl-1-naphthylamine. worlddyevariety.com

Anthraquinone dyes, as a broader class to which this compound belongs due to its anthraquinone core, are the second most important type of dyes after azo dyes. mdpi.com Their synthesis is often based on anthraquinone sulfonic acid or nitroanthraquinone, which are derived from the sulfonation or nitration of anthraquinone. wikipedia.org Aminoanthraquinones, such as 1-aminoanthraquinone, are crucial intermediates for a wide range of anthraquinone dyes and can be synthesized industrially from anthraquinone-1-sulfonic acid and 1-nitroanthraquinone. mdpi.com Other established methods for producing anthraquinone derivatives include the Friedel-Crafts reaction of phthalic anhydride with substituted benzenes, often in the presence of catalysts like aluminum chloride. nih.govtandfonline.comresearchgate.netwikipedia.org

Methylation Reactions and Derivative Synthesis

Methylation reactions are significant in the synthesis of various anthraquinone derivatives, influencing properties such as solubility and bio-efficacy. For instance, the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone (1,8-DA-4,5-DHAQ) is central to the synthesis of C.I. Disperse Blue 35, another anthraquinone-based disperse dye. This process involves the introduction of methyl groups to the amino functionalities, leading to a mixture of non-methylated, mono-methylated, and dimethylated products. The reaction is typically conducted under alkaline pH conditions (9–11) at temperatures ranging from 80–100°C over 4–6 hours.

Another example involves 2-methylanthraquinone, a methylated anthraquinone derivative that serves as an important precursor for numerous dyes. It can be synthesized through a double electrophilic aromatic substitution reaction between toluene and phthalic anhydride. wikipedia.org Furthermore, methylation has been explored to modify natural anthraquinone derivatives, such as lac dye, to enhance their bio-efficacy and water solubility, as lac dye itself is a mixture of anthraquinone derivatives with low water solubility. nih.govnih.gov

Exploration of Sustainable and High-Yield Synthetic Pathways

The development of sustainable and high-yield synthetic pathways for anthraquinone dyes, including this compound and its related compounds, is a growing area of research. One notable advancement involves the use of alum (KAl(SO4)2·12H2O) as a catalyst for the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes. This "green" methodology employs water as a solvent at ambient temperature, offering significant advantages such as high product yields (70–96%), short reaction times (60–120 minutes), and mild reaction conditions. tandfonline.comresearchgate.net

Another approach for high-yield synthesis is demonstrated in the continuous-flow ammonolysis of 1-nitroanthraquinone to produce 1-aminoanthraquinone. This method has achieved approximately 88% yield and 98.4% conversion, with minimal byproduct formation (fewer than 7% impurities). mdpi.com The continuous-flow strategy inherently offers enhanced safety characteristics and improved control over reaction parameters, contributing to more efficient and reliable production. mdpi.com

Furthermore, synthetic biology is being explored as a sustainable route for producing natural anthraquinones. This involves utilizing microbial fermentation, such as with E. coli or yeast, to create efficient, high-yielding "microbial production factories." This bio-based approach aims to generate biodegradable products with substantially reduced toxicity, aligning with environmental goals to decrease reliance on harmful chemically synthesized colorants. anr.fr

The following table summarizes some high-yield synthetic conditions for anthraquinone derivatives:

| Reaction Type | Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

| Anthraquinone derivatives synthesis | Phthalic anhydride, substituted benzenes | Alum (KAl(SO4)2·12H2O) in water, ambient temperature | 70–96 | tandfonline.comresearchgate.net |

| 1-Aminoanthraquinone synthesis (continuous) | 1-Nitroanthraquinone, aqueous ammonia | Continuous-flow, 213°C, 4.3 min, M-ratio 4.5 | ~88 | mdpi.com |

| Bromaminic acid derivatives synthesis | 1-Aminoanthraquinone | Bromination with bromine in DMF | >90–100 | d-nb.info |

Impurity Profiling and Control in this compound Synthesis

Impurity profiling and control are critical aspects of anthraquinone dye synthesis, including that of this compound, to ensure product quality and performance. Impurities in anthraquinone colorants can lead to undesirable characteristics such as dull color, shade shifts, and staining in dyed materials. google.com

The presence of impurities can stem from various sources during the synthetic process. For instance, in the ammonolysis of 1-nitroanthraquinone to 1-aminoanthraquinone, secondary reactions can occur, forming compounds like 1-aminoanthraquinone imine, or byproducts from intermolecular condensation and hydroxylation. mdpi.com While continuous-flow methods have shown promise in minimizing impurities (e.g., fewer than 7% detected in 1-aminoanthraquinone synthesis), traditional batch processes may face greater challenges. mdpi.com

Purification of anthraquinone colorants, especially low-melting or liquid water-soluble variants, often necessitates time-consuming extraction and washing procedures, frequently involving organic solvents. google.com The use of such solvents can pose environmental concerns and may not be suitable for all consumer product applications, requiring complete removal. google.com

Research into improving synthesis methods also focuses on achieving higher purity. For example, a new procedure for preparing bromaminic acid sodium salt and 1-amino-2,4-dibromoanthraquinone directly from 1-aminoanthraquinone has yielded products with high purities (94–100%), in contrast to commercially available bromaminic acid which may contain approximately 10% of an analogue lacking the bromine atom. d-nb.info Similarly, studies on commercial anthraquinone dyes like Reactive Blue 19 have revealed the presence of secondary degradation products, such as alcohol and alkene, which can act as potential pollutants, whereas other anthraquinone dyes like Acid Blue 62 were found to be nearly pure. researchgate.net

Mechanistic Investigations of this compound Chemical Reactions

This compound, being an anthraquinone-based azo dye, undergoes chemical reactions characteristic of both structural motifs. Mechanistic investigations into these reactions are crucial for understanding their behavior during application and environmental fate. Anthraquinone dyes, in general, are known for their redox properties, which are fundamental to their application as vat dyes and their degradation pathways. frontiersin.orgbritannica.com

Oxidation Pathways and Product Characterization

Oxidation reactions of anthraquinone dyes, including this compound, are significant for their decolorization and degradation. The oxidative decomposition of anthraquinone dyes, such as Alizarin Red S (ARS), by agents like hydrogen peroxide, has been studied mechanistically. This process is initiated by a one-electron transfer from the dye to hydrogen peroxide, leading to the formation of semiquinone radical intermediates. jst.go.jp These intermediates can then induce further decomposition by reacting with hydrogen peroxide anions, ultimately yielding products like phthalic acid. jst.go.jp Kinetic studies indicate that the initial electron transfer from hydrogen peroxide to the dye is the rate-determining step in this oxidative decomposition. jst.go.jp

Enzymatic oxidation also plays a role in the degradation of anthraquinone dyes. Peroxidases, particularly dye-decolorizing peroxidases (DyPs) secreted by white-rot fungi, are capable of degrading various anthraquinone dyes. These enzymes utilize a heme group as a redox cofactor to catalyze the hydrogen peroxide-mediated oxidation of a broad range of molecules, including dyes. researchgate.netwhiterose.ac.uk While their general action mechanism resembles other peroxidases, the complete mapping of anthraquinone dye degradation by DyPs is still an area of ongoing research. researchgate.net

Reduction Reactions and Leuco Compound Formation

Reduction reactions are fundamental to the application of many anthraquinone dyes, particularly vat dyes, which are water-insoluble in their oxidized form. For these dyes, reduction converts them into a water-soluble, usually colorless, "leuco form." nih.govfrontiersin.orgbritannica.com This leuco form readily impregnates fibers and textiles. nih.gov A common reducing agent for this transformation is sodium hydrosulfite (Na2S2O4) in an alkaline medium (e.g., sodium hydroxide). frontiersin.org Once adsorbed by the fiber, the leuco compound is then re-oxidized, fixing the dye in its insoluble, colored form within the material, yielding excellent wash and light fastness. frontiersin.orgbritannica.com

Leuco-quinizarin, for instance, is the 2-electron-reduced form of quinizarin (1,4-dihydroxy-anthraquinone) and is a highly reactive intermediate for synthesizing a variety of anthraquinone derivatives. acs.org Traditional methods for preparing leuco-quinizarin involve stoichiometric amounts of inorganic reductants and bases or acids, such as sodium hydrosulfite, or metals like aluminum (Al(0)) or zinc (Zn(0)) in acidic conditions. acs.org

Bacterial degradation of anthraquinone dyes can also involve reduction mechanisms. Some bacterial intracellular enzymes, such as those found in Pseudomonas GM3, are known to contribute significantly to dye reduction. nih.gov

Substitution Reactions and Novel Derivative Generation

The synthesis of this compound typically involves a diazo coupling reaction, specifically between 2,4-Dinitro-6-chloroaniline diazo and N-hydroxyethyl-1-naphthylamine. worlddyevariety.com This fundamental reaction type is central to the formation of many azo disperse dyes. Beyond its initial synthesis, this compound and other disperse dyes are known to undergo various chemical transformations, including substitution reactions, which are crucial for generating novel derivatives with altered properties. iarc.frmdpi.comwhiterose.ac.uk

A direct example of derivative generation involving this compound is the synthesis of pH-sensitive polyether derivatives. This process involves the reaction of a polyether isocyanate with the disperse dye, leading to a new class of compounds with modified characteristics. google.com Generally, for disperse dyes, substitution reactions allow for the replacement of existing functional groups with new ones, leading to new dye derivatives with potentially varied dyeing properties. iarc.frmdpi.com Other common reactions for disperse dyes include oxidation, which can form derivatives with altered dyeing properties, and reduction, which can lead to colorless leuco compounds used in specific dyeing processes. iarc.frwhiterose.ac.uk

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-Activity Relationship (SAR) studies are instrumental in understanding how the chemical structure of this compound and its derivatives influences their chemical behavior and interactions. These studies aim to establish correlations between specific structural features and observed properties.

Impact of Functional Groups on Reactivity and Chemical Activity

The chemical structure of this compound includes an anthraquinone core, along with azo, amino, chlorine, and nitro functional groups. ontosight.aiworlddyevariety.comuni.lu The presence and arrangement of these functional groups significantly influence the dye's properties and reactivity. For azobenzene disperse dyes, which include this compound, the extensive functionalization of the core structure with substituents such as halogens (e.g., chlorine), nitro groups, and alkoxy groups is known to induce variations in color properties and electrophilicity. nih.gov

The electrophilic nature of azobenzene disperse dyes, influenced by their functional groups, has been studied in relation to their reactivity with nucleophilic peptide residues. This reactivity serves as a proxy for understanding their potential chemical interactions with biological molecules. nih.gov For anthraquinone-based dyes, the type of functional group can correlate with specific chemical reactivities, such as the order of mutagenic potential being reported as NO₂ > OH > NH₂. industrialchemicals.gov.au While specific health impacts are outside the scope of this article, the underlying chemical reactivity influenced by these functional groups is a key aspect of SAR.

Predictive Models for Chemical Behavior based on SAR

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to forecast the chemical behavior of compounds based on their structural characteristics. However, applying QSAR models to complex dye structures, including many disperse dyes like Disperse Blue 79 (an analogue), can be challenging, as they may fall outside the models' domain of applicability. canada.ca Despite these limitations, "read-across" data from structurally similar analogues can be utilized to estimate physical and chemical properties. canada.ca

For disperse dyes, SAR principles are applied to develop models that predict various chemical behaviors. For instance, molecular surface area-based predictive models have been developed to understand the adsorption and diffusion of disperse dyes within polylactic acid (PLA) matrices. acs.org Furthermore, QSAR analysis is used more broadly to predict and understand the chemical and physical properties of dyes, with multilinear regression models being constructed to describe these relationships. researchgate.net The OECD QSAR Toolbox is an example of software used to investigate chemical properties, such as ecotoxicological behavior, by analyzing structural features and predicting values like EC50. nih.gov

Advanced Computational Chemistry for Elucidating Reaction Mechanisms

Advanced computational chemistry techniques play a vital role in elucidating the intricate reaction mechanisms and understanding the properties of complex organic molecules like this compound. These methods provide insights into molecular structures, electronic properties, and reaction pathways that are difficult to obtain experimentally.

Density Functional Theory (DFT) and its variants, such as B3LYP-D3, are commonly employed for molecular calculations to analyze optimized molecular structures and electronic properties of disperse dyes. These methods are highly accurate and efficient for calculating energy and molecular orbital (MO) properties. For example, quantum chemistry calculations, including Time-Dependent DFT (TDDFT) and Restricted Active Space Perturbation Theory of the Second Order (RASPT2), have been used to study azobenzene derivatives (a class to which this compound belongs). These studies aim to understand the photoexcited state behavior and the yield of trans/cis photoisomerization processes. Such computational approaches can reveal how structural features, like intramolecular hydrogen bonds, can act as a "molecular lock" that stabilizes certain isomers and influences energy barriers, thereby affecting chemical processes like photoisomerization. This provides valuable guidelines for the structural design of dyes with tunable chemical behaviors.

Environmental Fate and Ecotoxicological Research of Disperse Blue 85

Environmental Release and Distribution Pathways of Disperse Blue 85

The release of this compound into the environment is predominantly associated with industrial processes, particularly textile manufacturing.

Textile Wastewater Effluents as Primary Release Vectors

This compound is extensively used for dyeing synthetic fibers, especially polyester and polyamide, as well as their blended fabrics uni.lu. The textile industry is a significant source of water pollution, with large volumes of wastewater generated during dyeing and finishing operations alfa-chemistry.com. It is estimated that approximately 10% of disperse dyes, including this compound, can be lost in discharged effluents .

Textile wastewaters are characterized by their strong coloration, high chemical oxygen demand (COD), fluctuating pH, and low biodegradability alfa-chemistry.com. The presence of synthetic dyes contributes to the recalcitrance of these effluents alfa-chemistry.com. While specific release quantities for this compound are not detailed, the general pattern for disperse dyes indicates that a substantial portion can be released to sewer water, with the majority ultimately ending up in waste disposal sites due to the disposal of manufactured items containing the dye.

Sorption and Partitioning in Aquatic and Sedimentary Systems

As a disperse dye, this compound is insoluble in water and possesses hydrophobic characteristics uni.lu. This hydrophobicity is a key factor influencing its distribution in aquatic environments. Disperse dyes generally exhibit a significant potential to adsorb to sediments and bioconcentrate. The mechanism by which disperse dyes interact with fabrics is believed to be similar to how hydrophobic pollutants adsorb onto sediments, and this equilibrium can be described by a partition coefficient.

While specific octanol-water partition coefficients (Kow) or organic carbon-water partition coefficients (Koc) for this compound were not identified in the provided research, disperse dyes as a class typically have low water solubility (less than 1 mg/L) and moderate to high octanol-water partition coefficients (log Kow ranging from 3.4 to 5.7). For instance, Disperse Blue 79, another disperse dye, has an estimated Kow of 3,630. This high lipophilicity suggests a strong affinity for organic matter in sediments and soils.

Atmospheric and Soil Contamination Potential

Beyond wastewater, this compound is also used in the production of colored plastics and coatings uni.lu. Releases can occur during manufacturing processes. The potential for atmospheric release of dyes, including disperse dyes, is generally considered insignificant, primarily occurring through particulate matter from soils treated with sludge, waste deposits (landfills), or incineration. However, landfill disposal of products containing dyes and the application of sludge-fertilized agricultural soil can lead to the release of dyes into soil and groundwater. For Disperse Blue 79, an analogue, it is expected to be predominantly found in sediment or soil and is not anticipated to undergo long-range atmospheric transport.

Biodegradation and Biotransformation Studies of this compound

Research into the degradation of this compound is crucial for understanding its persistence and potential environmental impact.

Microbial Degradation Mechanisms and Pathways

Specific experimental biological degradation data for this compound were not identified in the provided search results. However, general observations for disperse dyes indicate that they are considered essentially non-biodegradable under aerobic conditions due to their inherent stability.

Despite their recalcitrance under aerobic conditions, some disperse azo dyes can undergo relatively rapid anaerobic degradation, particularly in sediment environments where anoxic conditions persist. The primary mechanism for the microbial degradation of azo dyes, which include this compound due to its azo structure , involves the reductive cleavage of the azo bond (-N=N-). This process is often facilitated by enzymes such as azoreductases produced by various microorganisms.

Studies on other disperse and azo dyes have demonstrated the capability of certain microbial species to achieve decolorization and degradation. For example, the fungal species Aspergillus sp. XJ-2 CGMCC12963 has shown the ability to decolorize and degrade anthraquinone dyes, revealing cleavage of the anthraquinone chromophoric group and partial mineralization. Bacterial strains like Bacillus fusiformis KMK5, isolated from textile dye-contaminated soil, have been shown to degrade azo dyes such as Disperse Blue 79 under anoxic conditions, with complete mineralization observed within 48 hours in some cases. The combination of anaerobic and aerobic bacterial processes is often considered highly efficient for dye molecule cleavage and subsequent breakdown of metabolites .

Formation of Aromatic Amine Metabolites and Their Environmental Significance

A significant environmental concern associated with the biodegradation of azo dyes, including this compound, is the potential formation of aromatic amine metabolites through the reductive cleavage of the azo bond. These aromatic amines are of particular environmental significance because some are known or suspected carcinogens.

While specific aromatic amine metabolites directly linked to the degradation of this compound were not detailed in the provided information, studies on structurally similar dyes, such as Disperse Blue 79, have identified mutagenic reductive cleavage products like 2-bromo-4,6-dinitroaniline in sediments. These dye metabolites can be relatively stable in the aquatic environment and may not be efficiently degraded by conventional wastewater treatment processes. Further degradation of these aromatic amines can occur through processes like hydroxylation and carboxylation, and in some cases, the removal of nitro groups. The persistence of these metabolites, even after initial dye decolorization, underscores the importance of comprehensive treatment strategies for textile effluents.

Summary of this compound Properties and Environmental Behavior

The following table summarizes key properties of this compound and general environmental behavior observed for disperse dyes.

| Property/Characteristic | Value/Description | Source |

| This compound Specifics | ||

| Molecular Formula | C18H14ClN5O5 | uni.lu |

| Molecular Weight | 415.79 g/mol | uni.lu |

| CAS Registry Number | 12222-83-2 | uni.lu |

| Dye Class | Single azo class, Disperse dye | uni.lu |

| Water Solubility | Insoluble in water | uni.lu |

| Primary Use | Dyeing polyester and blended fabrics, plastics, coatings | uni.lu |

| General Disperse Dye Characteristics (applicable to DB85) | ||

| Water Solubility | Low (typically < 1 mg/L) | |

| Hydrophobicity | High; significant potential to adsorb to sediments | |

| Aerobic Biodegradation | Generally considered non-biodegradable | |

| Anaerobic Biodegradation | Can undergo reductive cleavage of azo bond | |

| Metabolites | Potential for formation of aromatic amines (some carcinogenic) | |

| Environmental Release | Primarily via textile wastewater effluents | alfa-chemistry.com |

| Environmental Distribution | Expected to partition to sediment/soil |

Bioremediation Strategies for this compound Contamination

Bioremediation offers an environmentally friendly and cost-effective approach for the degradation of dyes in industrial effluents. biotechnologia-journal.orgencyclopedia.pubnih.gov This method leverages the metabolic capabilities of microorganisms or plants to transform harmful dye compounds into less toxic or harmless forms. encyclopedia.pubnih.gov For azo dyes, which constitute a significant portion of disperse dyes, microbial processes often involve the breakdown of azo bonds (-N=N-) through enzymatic activity. encyclopedia.pubnih.gov

While specific studies on the bioremediation of this compound are limited in the provided search results, research on other disperse dyes, such as Disperse Blue 2BLN (an anthraquinone dye), demonstrates the potential of biological treatments. For instance, Aspergillus sp. XJ-2 CGMCC12963 achieved a 93.3% decolorization rate for Disperse Blue 2BLN (50 ppm) within 120 hours under microaerophilic conditions, indicating the cleavage of the anthraquinone chromophoric group and partial mineralization. biotechnologia-journal.orgresearchgate.net Fungi, including Trametes hirsuta D7, have also shown high efficiency in degrading various anthraquinone dyes, with removal efficiencies of 90% to 96% for Reactive Blue 4, Remazol Brilliant Blue-R, and Acid Blue 129. biotechnologia-journal.org

Bioremediation strategies can involve enzymatic degradation, biosorption, or a combination of both. biotechnologia-journal.org Enzymes like azoreductase, laccase, lignin peroxidase, and manganese peroxidase play crucial roles in breaking down complex dye structures. encyclopedia.pubnih.gov The use of immobilized microbial biomass has been reported to enhance efficiency and prevent the accumulation of toxic end products, offering advantages over free cells for multiple remediation cycles. biotechnologia-journal.org

Table 1: Examples of Bioremediation Efficiencies for Disperse Dyes and Analogues

| Dye (Analogue) | Microorganism/Method | Initial Concentration | Decolorization/Removal Efficiency | Time (hours) | Reference |

| Disperse Blue 2BLN | Aspergillus sp. XJ-2 | 50 ppm | 93.3% | 120 | biotechnologia-journal.orgresearchgate.net |

| Reactive Blue 4 | Trametes hirsuta D7 (immobilized) | Not specified | 90% | Not specified | biotechnologia-journal.org |

| Remazol Brilliant Blue-R | Trametes hirsuta D7 (immobilized) | Not specified | 95% | Not specified | biotechnologia-journal.org |

| Acid Blue 129 | Trametes hirsuta D7 (immobilized) | Not specified | 96% | Not specified | biotechnologia-journal.org |

Ecotoxicological Assessment of this compound and Its Degradation Products

The ecotoxicological assessment of disperse dyes is crucial due to their potential release into aquatic environments. Azo disperse dyes, including this compound, can pose toxicity (lethal effects, genotoxicity, mutagenicity, and carcinogenicity) to aquatic organisms. uark.edu Their low water solubility can make acute toxicity tests challenging, but long-term exposure can still lead to adverse effects. canada.caepa.gov

Acute toxicity tests for azo disperse dyes on fish, crustaceans, and bacteria have often reported no effects near known water solubility limits. canada.ca However, chronic studies indicate that fish and aquatic invertebrates are sensitive to these dyes, particularly those with smaller molecular weights and cross-sectional diameters, suggesting higher bioavailability. canada.ca For a group of 74 Azo Disperse Dyes, a predicted no-effect concentration (PNEC) in the aquatic environment was calculated to be 0.0025 mg/L, and a risk quotient analysis suggested a concern for aquatic organisms. canada.ca

Specific data on this compound's aquatic toxicity is not widely available in the provided search results. However, information on Disperse Blue 79:1, another disperse dye, suggests that while acute toxicity to fish is unlikely at or below its solubility limit, long-term exposure at these limits could still result in toxicity. epa.gov High molecular weight and molecular size can limit membrane penetration and accumulation in fish gills, but this does not negate the potential for chronic effects. epa.gov Generally, ionic dyes and nonionic (disperse) dyes have been shown to be toxic to fish and invertebrates, with disperse dyes having low acute toxicity but potential carcinogenic risks and adverse effects on aquatic plants. nih.gov

Table 4: General Aquatic Toxicity of Azo Disperse Dyes

| Organism Type | Acute Toxicity (at solubility limits) | Chronic Toxicity | Bioavailability Factor | Reference |

| Fish, Crustaceans, Bacteria | No effects reported | Sensitive | Smaller molecular weight/size increases bioavailability | canada.ca |

| Fish | Unlikely (Disperse Blue 79:1) | Possible (long-term exposure) | High molecular weight limits uptake | epa.gov |

| Aquatic Invertebrates | Not specified | Sensitive | Smaller molecular weight/size increases bioavailability | canada.ca |

| Aquatic Plants | Not specified | Adverse effects | Not specified | nih.gov |

Analytical Methodologies for Disperse Blue 85 Detection and Quantification

Spectroscopic and Other Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of synthetic dyes, offering detailed information about their molecular architecture. It is often preferred over techniques like ultraviolet (UV) or infrared (IR) spectroscopy due to the wealth of structural data derived from the spectra. jocpr.com NMR, particularly 1D ¹H NMR and its 2D counterparts, serves as a primary structural tool for identification and dereplication, even with submilligram samples when coupled with cryoprobe technology. nih.gov The broad applicability of NMR stems from the ubiquity of hydrogen (¹H) in organic molecules, making ¹H NMR spectra an integral component of structure elucidation and verification. nih.gov Although specific NMR spectral data (e.g., chemical shifts, coupling constants) for Disperse Blue 85 (C₁₈H₁₄ClN₅O₅) were not detailed in the reviewed literature, the technique's general principles apply to the characterization of such complex organic compounds.

Polarographic Methods for Aminoanthraquinone Determination

Polarographic methods are electrochemical techniques used for the determination of certain organic compounds. While these methods have been described for the determination of aminoanthraquinones, such as 1,4,5,8-tetraaminoanthraquinone (Disperse Blue 1), in environmental and biological samples, allowing for detection of concentrations as low as 0.1–0.5 mg/ml, this specific application is primarily relevant to anthraquinone-based dyes. nih.gov, iarc.fr, nih.gov this compound, defined as C₁₈H₁₄ClN₅O₅, is an azo dye rather than an aminoanthraquinone. Therefore, direct information regarding the application of polarographic methods specifically for the determination of this compound was not found in the available research.

Direct Analysis in Real Time (DART) Mass Spectrometry

Direct Analysis in Real Time (DART) Mass Spectrometry is an ambient, soft ionization technique that enables the rapid analysis of samples in various forms, including solids, liquids, and gases, with minimal to no sample preparation. researchgate.net, nih.gov This characteristic makes DART-MS particularly advantageous for the forensic analysis of textile fibers, as it limits the effects of sample preparation on accuracy and allows for fast throughput. nih.gov

DART-MS has been successfully employed for the characterization of disperse dyes in polyester fibers. The methodology involves verifying the chemical structure of dyes and collecting reference spectra. It facilitates the blind identification of dye mixtures with the aid of high-resolution mass spectrometry databases. nih.gov The technique is sensitive enough to confirm the presence of target dyes on fibers, even when present in mixtures and varying concentrations. nih.gov For this compound (C₁₈H₁₄ClN₅O₅), predicted collision cross section (CCS) values for various adducts have been reported, which are valuable for its identification using DART-MS. For instance, the predicted CCS for the [M+H]⁺ adduct is 194.2 Ų, and for the [M-H]⁻ adduct, it is 202.6 Ų. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts by DART-MS

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 416.07564 | 194.2 |

| [M+Na]⁺ | 438.05758 | 208.4 |

| [M+NH₄]⁺ | 433.10218 | 200.8 |

| [M+K]⁺ | 454.03152 | 205.3 |

| [M-H]⁻ | 414.06108 | 202.6 |

| [M+Na-2H]⁻ | 436.04303 | 201.1 |

| [M]⁺ | 415.06781 | 198.5 |

| [M]⁻ | 415.06891 | 198.5 |

Note: Data derived from PubChemLite uni.lu.

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation and extraction are critical steps before the analytical detection and quantification of this compound from various matrices. The choice of technique depends heavily on the sample type and the dye's chemical properties.

Solid-Phase Extraction (SPE) for Environmental Water Samples

Solid-Phase Extraction (SPE) is a widely used technique for the preconcentration and cleanup of analytes from environmental water samples, including dyes. Magnetic Solid-Phase Extraction (MSPE), a variant of SPE, is particularly noted for its rapid isolation capabilities from large volume samples, utilizing magnetic nanoparticles and an external magnetic field for simplicity. ugm.ac.id, researchgate.net

For disperse dyes in environmental water, SPE coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry (SPE-LC-ESI-MS/MS) has been employed for assessment. ugm.ac.id Sequential solid-phase extraction (SSPE) using C18 and polymeric sorbent materials has also been developed for multi-component analysis of polar water pollutants, including dyes. This method typically yields extraction recoveries ranging from 50% to 100% for most analytes. While specific studies detailing SPE for this compound in environmental water were not explicitly found, the general principles and effectiveness of SPE for disperse dyes in aqueous matrices suggest its applicability. For instance, the extraction of other dyes like malachite green from wastewater using SPE with novel adsorbents has shown excellent recovery rates (97.28–98.75%). mdpi.com

Solvent Extraction from Textile Fibers

Disperse dyes, including this compound, are non-ionic and practically insoluble in water, but they can penetrate hydrophobic fibers like polyester. mdpi.com, epsilonpigments.com Therefore, solvent extraction is a common and effective method for isolating these dyes from textile fibers. The choice of solvent is crucial and often depends on the dye class and fiber type, with low polarity solvents generally yielding the best results for hydrophobic dyes and fibers. mdpi.com

Common solvents used for the extraction of disperse dyes from polyester fibers include chlorobenzene, methanol (MeOH), acetonitrile (ACN), dimethylsulfoxide (DMSO), and dimethylformamide (DMF). mdpi.com, researchgate.net Among these, chlorobenzene is frequently used and often considered a primary choice for such extractions. mdpi.com Research has indicated that DMF can be a more effective extraction solvent compared to acetonitrile/water or methanol/water mixtures for disperse dyes from polyester threads. researchgate.net

Extraction conditions often involve heating the solvent and fiber mixture to facilitate dye desorption. Examples of conditions include:

DMSO: Heating at 100 °C for up to 2 hours. mdpi.com

Methanol (MeOH): Heating at a maximum of 70 °C for 15 minutes, repeated if necessary. mdpi.com

Dimethylformamide (DMF): Heating at 100 °C. mdpi.com

Acetonitrile (ACN): Can be used pure (e.g., with ultrasonication for 5 minutes followed by heating in a water bath at 60 °C) or as a component of a mixture (e.g., ACN:H₂O (4:3, v/v) heated at 100 °C for 30 minutes). mdpi.com

Boiling chlorobenzene has been identified as a reliable routine procedure for the analysis and extraction of disperse dyes from polyester textile materials. researchgate.net

Extraction from Biological Samples

The extraction of dyes from biological samples is a complex process often tailored to the specific dye and biological matrix. While general analytical methods like polarography have been mentioned for the determination of certain aminoanthraquinone dyes (e.g., Disperse Blue 1) in biological samples, specific detailed extraction procedures for this compound (C₁₈H₁₄ClN₅O₅) from biological matrices were not explicitly available in the reviewed literature. nih.gov, iarc.fr, nih.gov The development of such methods would typically involve considerations for matrix complexity, potential interferences, and the need for high sensitivity and selectivity.

Method Validation and Quality Control in this compound Analysis

Method validation is a fundamental process that confirms an analytical method is suitable for its intended purpose. For complex matrices often encountered in environmental or textile samples, comprehensive validation ensures the accuracy, precision, and reliability of this compound measurements.

Linearity, Sensitivity, and Reproducibility

Linearity refers to the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For disperse dyes, including this compound, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) commonly demonstrate good linearity. For instance, in a study optimizing an SPE-LC-ESI-MS/MS method for nine disperse dyes (including Disperse Blue 373), calibration curves exhibited good linearity across a range of 2.0 to 100.0 ng/mL in aqueous solutions. oup.comoup.comresearchgate.net Similarly, an LC/MS/MS method developed for 47 synthetic dyes, encompassing various disperse dyes like Disperse Blue 35 and Disperse Blue 124, achieved good linearities with R² values greater than 0.993. lcms.cz

Sensitivity is characterized by the method's limits of detection (LOD) and quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. For the SPE-LC-ESI-MS/MS method mentioned previously, LODs were approximately 2.0 ng/L and LOQs around 8.0 ng/L for the analyzed disperse dyes. oup.comoup.comresearchgate.net Another LC/MS/MS method reported LODs ranging from 0.02 to 1.35 ng/mL and LOQs from 0.06 to 4.09 ng/mL for a suite of 47 synthetic dyes. lcms.cz The DIN 54231 standard method for disperse dyes, which can utilize HPLC with UV or MS detection, specifies a detection limit of 0.7 mg/L for Disperse Blue 1, a limit that can be significantly surpassed with advanced techniques like LC-MS/MS. lcms.cz

Reproducibility assesses the precision of the method under different conditions (e.g., different analysts, instruments, or days). For disperse dyes, intra- and interday analyses are crucial. In the study on nine disperse dyes, relative standard deviations (RSD) for intra- and interday analyses at a concentration of 25.0 ng/mL were reported to be lower than 6% and 13%, respectively. oup.comoup.comresearchgate.net For the 47 synthetic dyes method, repeatability (expressed as %RSD, n=6) ranged from 1.2% to 16.3% at 10 ng/mL and from 1.1% to 12.9% at 50 ng/mL. lcms.cz

Table 1: Illustrative Performance Parameters for Disperse Dye Analysis Methods

| Parameter | Range/Value (Example 1: 9 Disperse Dyes) oup.comoup.comresearchgate.net | Range/Value (Example 2: 47 Synthetic Dyes) lcms.cz |

| Linearity (R²) | Good linearity (2.0 - 100.0 ng/mL) | >0.993 |

| LOD | ~2.0 ng/L | 0.02 - 1.35 ng/mL |

| LOQ | ~8.0 ng/L | 0.06 - 4.09 ng/mL |

| Intraday RSD | <6% (at 25.0 ng/mL) | 1.2% - 16.3% (at 10 ng/mL) |

| Interday RSD | <13% (at 25.0 ng/mL) | 1.1% - 12.9% (at 50 ng/mL) |

Interferences and Matrix Effects

Interferences and matrix effects are significant challenges in the analysis of disperse dyes, including this compound, especially in complex matrices like textile extracts or environmental water samples. Interferences can arise from co-eluting compounds that have similar chromatographic properties or mass-to-charge ratios, leading to false positives or inaccurate quantification. For instance, compounds with high proton affinity can mask target analytes, necessitating effective chromatographic separation, such as that provided by HPLC, for accurate quantitative analysis. clu-in.orgepa.gov

Matrix effects refer to the alteration of the analytical signal (enhancement or suppression) due to the presence of other components in the sample matrix, which are not the analyte of interest. These effects can lead to inaccurate results if not properly accounted for during method validation. For azo dyes, including many disperse dyes, matrix effects are a known issue. shimadzu.com Studies have shown that matrix effects for various synthetic dyes can range widely, with some disperse dyes like Disperse Blue 124 and Disperse Blue 35 exhibiting strong matrix effects (31.0%–50.9%). lcms.cz Strategies to mitigate matrix effects often include sample dilution, which can significantly improve the accuracy of results. shimadzu.com Additionally, the use of internal standards and robust sample preparation techniques, such as solid-phase extraction (SPE), are critical for minimizing matrix interferences and improving recovery rates. oup.comoup.comresearchgate.netlcms.cz

Proficiency Testing Frameworks

Proficiency testing (PT) frameworks play a vital role in external quality control, allowing laboratories to assess their performance against a set of objective criteria and compare their results with those of other participating laboratories. These frameworks are crucial for ensuring the ongoing accuracy and reliability of analytical methods for compounds like this compound.

Various proficiency testing programs exist for the analysis of colorants and banned dyes in textiles. These programs often include a range of disperse blue dyes, such as Disperse Blue 1, 3, 26, 35, 102, 106, and 124. drrr.deiisnl.com Organizations like the Institute for Interlaboratory Studies (IIS) conduct such tests, involving numerous participants from different countries. iisnl.com

Challenges observed in proficiency testing for disperse dyes include the reporting of false negative results and variability stemming from the use of calibrants with differing purity levels. iisnl.com For example, discrepancies in reported concentrations for Disperse Blue 3 in a proficiency test were linked to the use of calibrants from different suppliers with varying dye content. iisnl.com These observations underscore the importance of certified reference materials and standardized protocols within proficiency testing to ensure consistent and comparable analytical performance across laboratories. Proficiency testing frameworks often recommend specific analytical techniques for quality control, such as HPLC-UV, Fourier-transform infrared (FTIR) spectroscopy for functional group validation, and thermogravimetric analysis (TGA) for thermal stability assessment.

Regulatory Landscape and Risk Management of Disperse Dyes

International and National Regulations on Disperse Dyes in Textiles and Cosmetics

The use of certain disperse dyes in textiles and cosmetics is subject to strict international and national regulations, largely driven by concerns over their potential to cause allergic reactions or release carcinogenic substances.

Prohibited and Restricted Disperse Dyes

Several international and national regulations restrict or prohibit the use of specific disperse dyes in textile and leather articles. In the European Union, the REACH Regulation (EC) No. 1907/2006, specifically Annex XVII, imposes restrictions on various hazardous substances, including certain azo dyes and some disperse dyes compliancegate.commst.dk. Directive 2002/61/EC, for instance, explicitly prohibited the use of certain azo dyes that can release carcinogenic aromatic amines in textile and leather articles that may come into direct and prolonged contact with the human skin or oral cavity europa.eueuropa.eu.

Disperse Blue 85 is identified as an allergenic disperse dye and is subject to restrictions in various contexts, including some national regulations and industry-specific Restricted Substance Lists (RSLs) mst.dkbestseller.comtuv.comtokmannigroup.comlululemon.compentlandbrands.comhoka.comglobal-standard.orgchemotechnique.seafirm-group.com. For example, some sensitizing disperse dyes are regulated in countries such as Germany, Egypt, and Korea, and are also voluntarily restricted by RSLs adopted by many brands and retailers tuv.com. In October 2019, three carcinogenic disperse dyes were incorporated into REACH Regulation (EC) No. 1907/2006 Annex XVII entry 72, limiting their concentration to a maximum of 50 mg/kg in textiles, effective from November 1, 2020 satra.com.

The following table lists some disperse dyes that are commonly restricted or prohibited due to their sensitizing or carcinogenic potential:

| Disperse Dye (C.I. Name) | CAS Number | Restriction Basis |

| Disperse Blue 1 | 2475-45-8 | Sensitizing, Carcinogenic pentlandbrands.combluesign.comsigmaaldrich.com |

| Disperse Blue 3 | 2475-46-9 | Sensitizing pentlandbrands.comglobal-standard.org |

| Disperse Blue 7 | 3179-90-6 | Sensitizing bestseller.compentlandbrands.com |

| Disperse Blue 26 | 3860-63-7 | Sensitizing bestseller.compentlandbrands.com |

| Disperse Blue 35 | 12222-75-2 | Sensitizing hoka.com |

| This compound | 12222-83-2 | Allergenic mst.dkchemotechnique.se |

| Disperse Blue 106 | 12223-01-7 | Allergenic mst.dkhoka.com |

| Disperse Blue 124 | 61951-51-7 | Allergenic mst.dkhoka.com |

| Disperse Yellow 3 | 2832-40-8 | Allergenic, Carcinogenic mst.dkpentlandbrands.comsatra.combluesign.com |

| Disperse Red 1 | 2872-52-8 | Allergenic mst.dkpentlandbrands.com |

| Disperse Red 17 | 3179-89-3 | Allergenic mst.dklululemon.compentlandbrands.com |

Legislation Related to Aromatic Amine Release

A significant regulatory concern for azo dyes, including this compound which is classified as a single azo class dye, is their potential to break down and release carcinogenic aromatic amines worlddyevariety.com. European Union legislation, particularly REACH Annex XVII, prohibits the use of azo dyes that, under reductive cleavage, may release one or more of 22 specific aromatic amines in concentrations exceeding 30 mg/kg (0.003% by weight) in textile and leather articles that come into direct and prolonged contact with the human skin or oral cavity compliancegate.commst.dkeuropa.eumst.dkroadmaptozero.comiarc.frrewe-group.com. This restriction applies to a wide range of products, including clothing, bedding, footwear, and textile toys europa.eumst.dkrewe-group.com.

The identified aromatic amines are considered hazardous due to their carcinogenic properties roadmaptozero.comiarc.frrewe-group.com. Standardized testing methods, such as EN 14362-1 and EN 14362-2, are used to detect the presence of these amines in finished articles europa.eu. These regulations are crucial for mitigating health risks associated with consumer exposure to textiles dyed with such substances.

Strategies for Reducing Exposure to this compound

Reducing exposure to this compound and other hazardous disperse dyes involves a multi-faceted approach, encompassing advancements in manufacturing, increased consumer awareness, and the development of safer alternatives.

Industry Best Practices and Cleaner Production Technologies

The textile industry is increasingly adopting cleaner production technologies and best practices to minimize the environmental impact and human exposure risks associated with disperse dyes. Key strategies include:

Supercritical Carbon Dioxide (scCO2) Dyeing: This waterless dyeing technology utilizes scCO2 as a solvent, eliminating the need for water and auxiliary chemicals, thus significantly reducing wastewater discharge and pollution load textalks.commdpi.com. This method also enhances dye diffusion into fibers, potentially removing the need for dispersing agents mdpi.com.

Dispersant-Free Disperse Dyes: Conventional disperse dyes often contain a significant percentage of dispersing agents, which contribute to effluent load. The development and use of dispersant-free disperse dyes offer a solution by allowing dyeing without these agents, leading to lower chemical oxygen demand (COD) levels in wastewater tandfonline.com.

Optimized Dye Formulations: The use of dye formulations with high biodegradability and the avoidance of environmentally unfavorable wash-off agents like sodium dithionite are being explored. For instance, soap nut extraction has been investigated as an eco-friendly alternative for removing unfixed disperse dyes from polyester fabrics cloudfront.netijarbs.com.

These practices contribute to a more sustainable textile industry by minimizing the use of hazardous substances and reducing environmental pollution.

Consumer Awareness and Product Labeling

Consumer awareness plays a vital role in driving the demand for safer textile products. Increased knowledge about the potential risks associated with certain dyes, like this compound, empowers consumers to make informed purchasing decisions ecotextile.comsustainability-directory.com. Product labeling, especially through eco-labels and certifications, serves as a critical tool in this regard mdpi.com.

Prominent eco-labels and certifications, such as Oeko-Tex Standard 100 and Bluesign, provide assurances that textile products meet specific environmental and human health criteria, including restrictions on hazardous chemicals like certain disperse dyes bluesign.comsustainability-directory.com. These labels indicate that products have been tested for harmful substances at various stages of production. Consumer organizations advocate for harmonized, mandatory labeling systems to ensure consistent information across markets europa.eu. The growing influence of eco-labels and regulatory pressures are accelerating the shift towards natural and eco-friendly dye alternatives ecotextile.com.

Development of Less Allergenic and Environmentally Benign Dyes

Ongoing research and development efforts are focused on synthesizing new dyes that are inherently less allergenic and more environmentally benign. This involves designing dye molecules with improved properties that reduce their potential for causing adverse reactions or environmental harm.

Novel Dye Chemistries: Scientists are exploring new heterocyclic diazo components and pyridone derivatives to create disperse dyes with excellent fastness properties and reduced toxicity nih.gov.

Alkali-Clearable Disperse Dyes: The development of disperse dyes containing carboxylic ester groups allows for alkali clearing instead of reduction clearing, thereby avoiding the use of reductants like sodium hydrosulfite and preventing the formation of highly toxic and carcinogenic aromatic amines researchgate.net. This approach also facilitates the recovery of hydrolyzed dyes, further reducing environmental impact researchgate.net.

Dispersant-Free and Low-Effluent Dyes: Research continues into creating dispersant-free dyes that result in significantly lower chemical oxygen demand (COD) levels in wastewater, contributing to a reduced effluent load tandfonline.com.

Sustainable Dyeing Processes: Efforts are also directed towards developing dyeing processes that minimize energy consumption and waste generation, such as waterless dyeing technologies using silicone mediums researchgate.net.

These advancements are crucial for fostering a more sustainable and safer future for the textile industry.

Life Cycle Assessment (LCA) for Sustainable Dye Management

Life Cycle Assessment (LCA) is a comprehensive analytical tool used to evaluate the environmental impacts associated with a product, process, or service throughout its entire life cycle, from raw material extraction to end-of-life disposal chalmers.segnest.orgmdpi.com. In the context of disperse dyes and textile manufacturing, LCA provides a holistic perspective, enabling the identification of environmental hotspots and guiding decision-making towards more sustainable practices chalmers.semdpi.comgnest.org. This approach helps prevent the shifting of environmental burdens from one life cycle stage to another or from one impact category to another chalmers.se.

LCA studies in the textile industry consistently highlight the significant environmental impacts of conventional dyeing processes. These impacts primarily stem from substantial water and energy consumption, chemical usage, and the discharge of contaminated wastewater autumnchem.commdpi.comfibre2fashion.comncsu.edu. For instance, traditional high-temperature dyeing processes for polyester, which heavily rely on disperse dyes, demand large volumes of water, high energy for heating (up to 130°C), and multiple rinsing and soaping steps autumnchem.com.

Research findings from LCA studies often compare the environmental performance of different dyeing methods and dye types. For example, studies comparing synthetic and natural dyes have indicated that synthetic dyeing generally presents a greater environmental impact across various categories, including freshwater ecotoxicity, ozone formation, and human carcinogenic toxicity gnest.orgaidic.it.

Table 1: Comparative Environmental Impacts of Dyeing Processes (Illustrative Data)

| Impact Category | Synthetic Dyeing (e.g., Disperse Dyes) | Natural Dyeing |

| Water Consumption | High autumnchem.com | Lower aidic.it |

| Energy Consumption | High (e.g., 130°C) autumnchem.com | Lower aidic.it |

| Chemical Use | High, potentially hazardous meghmaniglobal.comfibre2fashion.com | Lower, often biodegradable aidic.it |

| Wastewater Pollution | High, complex mixture mdpi.comfibre2fashion.com | Lower aidic.it |

| Freshwater Ecotoxicity | Higher gnest.orgaidic.it | Lower gnest.orgaidic.it |

| Ozone Formation (Human Health) | Higher aidic.it | Lower aidic.it |

The application of LCA encourages the development and adoption of sustainable dyeing technologies and practices. This includes innovations in low-water and energy-efficient dyeing techniques, such as digital printing and waterless dyeing methods, which can significantly reduce water usage and energy consumption pmarketresearch.comautumnchem.com. Furthermore, the development of high-performance disperse dyes with improved exhaustion and fixation rates, low-temperature compatibility, and reduced effluent loads is a key area of focus for minimizing environmental impact meghmaniglobal.comautumnchem.com. By integrating LCA into their decision-making, textile manufacturers can systematically assess and improve the environmental performance of their dyeing operations, contributing to a more sustainable textile industry.

Future Research Perspectives on Disperse Blue 85

Novel Applications and Technologies for Disperse Blue 85

While this compound is primarily known for its role in coloring synthetic fibers, future research may investigate its potential in advanced material science and functional applications. The broader field of disperse dyes is witnessing exploration into novel structures that exhibit biological activities, such as antibacterial, antifungal, and even anticancer properties. ajol.inforesearchgate.net This opens avenues for functionalizing this compound or developing its derivatives for applications beyond conventional coloration, potentially leading to smart textiles with inherent antimicrobial features or other functional materials.

Furthermore, advancements in dyeing technologies are a crucial area for future research. Modern techniques like microwave or ultrasound heating are being investigated to improve dye uptake on fabrics and reduce the environmental footprint of dyeing processes. mdpi.com Such technological integrations could enhance the efficiency and sustainability of this compound application.

Advanced Toxicological Modeling and In Silico Approaches

Given the recognized environmental and health considerations associated with azo dyes, including this compound, advanced toxicological modeling and in silico approaches are critical research areas. ontosight.ainih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, offer efficient alternatives to time-consuming traditional laboratory and clinical testing. marquette.edumdpi.com

These in silico tools can predict the potential toxic effects of chemicals based on their molecular structure, elucidate their mechanisms of action, and identify interactions with biological targets, such as DNA. marquette.edumdpi.comresearchgate.net The integration of multiple in silico models is a strategy to enhance the reliability and predictivity of toxicological assessments. uu.nl Tools like the OECD-QSAR Toolbox are already being utilized for the in silico evaluation of molecules and their metabolites, providing insights into their potential environmental impact. researchgate.net

Integrated Environmental Monitoring and Remediation Strategies

This compound, being sparingly soluble in water, can contribute to aquatic environmental pollution. ontosight.ainih.gov Therefore, future research must prioritize integrated strategies for its comprehensive monitoring and effective remediation from environmental matrices, particularly wastewater.

Monitoring: Ongoing research is necessary to identify specific sources of azobenzene disperse dyes, including this compound, in various environments, such as indoor house dust. nih.gov The development and application of advanced analytical techniques, such as the combination of UV and mass detection, are crucial for enhancing the confidence in detecting and identifying such compounds in complex environmental samples. lcms.cz

Remediation: A variety of remediation techniques are being explored and refined for dye removal:

Biological Methods: Bioremediation, involving microorganisms (bacteria, fungi) and photosynthetic organisms like algae, shows significant promise for the decolorization and degradation of dyes. mdpi.comnih.govmdpi.com Future work includes investigating genetically engineered microorganisms (GEMs) and advanced enzyme immobilization techniques to improve degradation efficiency and stability. nih.gov

Advanced Oxidation Processes (AOPs): Techniques such as ozonation, photocatalysis, and combinations involving UV light or hydrogen peroxide are highly effective for the mineralization of persistent organic pollutants like dyes. researchgate.netmdpi.com

Adsorption: Research continues into novel adsorption materials and methods for the efficient removal of dyes from industrial effluents. mdpi.comresearchgate.net

The overarching goal for future remediation strategies is to develop solutions that are not only efficient but also economically viable and ecologically sound, potentially combining different approaches for complete pollutant mineralization and facilitating water reusability. researchgate.netmdpi.comnih.govmdpi.com

Table 1: Overview of Environmental Remediation Strategies for Dyes

| Strategy Type | Key Mechanisms | Examples/Approaches |

| Biological Methods | Microbial degradation, enzymatic breakdown, phytoremediation | Bacteria, fungi, algae, genetically engineered microorganisms (GEMs), enzyme immobilization, microbial fuel cells |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals | Ozonation, photocatalysis, UV/H₂O₂, Fenton processes |

| Adsorption | Binding of dye molecules to a solid surface | Activated carbon, biomass, nanoparticles, various adsorbents |

| Membrane Filtration | Physical separation based on pore size | Microfiltration, ultrafiltration, nanofiltration, reverse osmosis |

Interdisciplinary Research Collaborations for Comprehensive Understanding

Achieving a comprehensive understanding of this compound, from its fundamental chemical properties and synthesis to its diverse applications, environmental fate, and potential biological interactions, necessitates robust interdisciplinary collaboration. oup.com This involves integrating expertise across various scientific disciplines, including:

Chemistry: Focusing on novel synthesis routes, structural modifications, and advanced characterization.

Materials Science: Exploring new applications in functional textiles and smart materials.

Environmental Science: Developing sophisticated monitoring techniques and effective remediation strategies.

Toxicology: Utilizing advanced in silico modeling and experimental approaches for risk assessment.

Such collaborative efforts are crucial for driving the development of more sustainable dye manufacturing processes, ensuring safer applications, and implementing effective strategies for environmental protection. oup.com

Q & A

Q. Table 1. Key Analytical Techniques for this compound Characterization

Q. Table 2. Recommended Statistical Metrics for Reporting Ecotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.